2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Description
Historical Context and Discovery
The synthesis of thiazole carboxylic acids dates to mid-20th-century advancements in heterocyclic chemistry. Early methods for preparing thiazole derivatives involved halogen-metal exchange reactions, as demonstrated in studies by Beyerman et al. (1954), who synthesized thiazole-5-carboxylic acid via bromothiazole intermediates. The specific incorporation of trifluoromethyl groups emerged later, driven by the demand for fluorinated compounds in agrochemicals and pharmaceuticals.
The compound’s modern synthesis routes were refined through patents such as CN104672168A (2015), which detailed a three-step process using trifluoroacetic ethyl acetoacetate, sulfuryl chloride, and thioacetamide to achieve high-purity yields. Innovations in decarboxylative cross-coupling further enabled its functionalization with aryl groups, expanding its utility in drug discovery.
Structural Significance in Heterocyclic Chemistry
The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms, renowned for its stability and electronic versatility. Substitution at positions 2 and 5 introduces steric and electronic modifications critical for biological activity:
The trifluoromethyl group’s electronegativity polarizes the thiazole ring, altering reactivity in nucleophilic and electrophilic substitutions. This structural motif is prevalent in bioactive molecules, including anticancer agents and kinase inhibitors.
Key Functional Groups and Electronic Properties
Functional Groups
Thiazole Ring :
Trifluoromethyl Group (-CF₃) :
Carboxylic Acid (-COOH) :
Electronic Properties
Density functional theory (DFT) studies on analogous thiazole-5-carboxylic acids reveal:
- HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity suitable for charge-transfer applications.
- Electrostatic Potential Maps : Negative charge localization at the carboxylate oxygen and sulfur atom, favoring interactions with cationic species.
Table 1: Molecular and Electronic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₆F₃NO₂S | |
| Molecular Weight | 273.23 g/mol | |
| Melting Point | 186°C | |
| Calculated pKa | 3.33 | |
| HOMO-LUMO Gap (DFT) | 5.2 eV |
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(18-9)10(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHZQLTWBMTKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Trifluoroacetic Ethyl Acetoacetate
- Reagents: Trifluoroacetic ethyl acetoacetate and sulfuryl chloride.
- Conditions:
- Molar ratio of sulfuryl chloride to trifluoroacetic ethyl acetoacetate: 0.92–0.98:1.
- Sulfuryl chloride is added dropwise at low temperatures (-15°C to -5°C).
- Dropwise addition takes approximately 1/5 to 1/6 of the total soaking time.
- The mixture is then stirred and warmed gradually to 5°C–15°C for 10–18 hours.
- Outcome:
- Formation of chlorinated acetoacetate with minimal overchlorination (<0.3%).
- Unreacted trifluoroacetic ethyl acetoacetate is recovered via underpressure distillation, with recovery rates exceeding 91%.
Cyclization with Thioacetamide
- Reagents: The chlorinated intermediate from step 2.1 and thioacetamide.
- Conditions:
- Reflux in dehydrated ethanol.
- Molar ratio of thioacetamide to chlorinated acetoacetate: approximately 1.02–1.06.
- Ethanol to chlorinated acetoacetate ratio: 2.0–3.2.
- Reaction duration: 8–12 hours.
- Outcome:
- Direct formation of a thiazole ring, yielding a mixture of 2-methyl-4-trifluoromethyl thiazole-5-ethyl formate and its hydrochloride.
- The process avoids toxic solvents like acetic acid, DMF, or acetonitrile, simplifying downstream processing.
Hydrolysis to the Carboxylic Acid
- Process:
- The reaction mixture from step 2.2 is subjected to hydrolysis by adding water and acidifying with concentrated hydrochloric acid.
- The mixture is aged for 2 hours, then filtered, washed, and dried.
- Outcome:
- The target compound, 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, is obtained with high purity (>98%) and yields typically around 91–92%.
Research Data and Optimization Insights
| Parameter | Optimal Range / Conditions | Effect on Yield & Purity |
|---|---|---|
| Sulfuryl chloride mol ratio | 0.92–0.98:1 | Minimizes overchlorination, high purity |
| Dropwise addition temperature | -15°C to -5°C | Controls overreaction, prevents by-products |
| Reaction time for chlorination | 10–18 hours | Ensures complete chlorination |
| Cyclization solvent | Dehydrated ethanol | Facilitates ring closure, avoids toxic solvents |
| Reaction time for cyclization | 8–12 hours | Optimizes yield and reduces side reactions |
| Hydrolysis conditions | Acidification with HCl, 2 hours | Ensures complete conversion to acid |
Research Findings:
- The one-pot three-step method enhances efficiency, reduces waste, and simplifies purification.
- Recovered unreacted raw materials can be recycled, increasing process sustainability.
- The process avoids the use of hazardous reagents like triethylamine or trifluoroacetic anhydride, making it safer and more environmentally friendly.
Notes and Industrial Relevance
- The described methods are scalable for industrial production, with yields exceeding 90%.
- The process emphasizes safety by controlling reaction temperatures and avoiding toxic solvents.
- The high purity of the final product makes it suitable for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively reduces the viability of breast cancer cells through the modulation of apoptotic pathways .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of thiazole derivatives. The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .
Agrochemicals
Pesticide Development
Due to its trifluoromethyl group, which enhances lipophilicity and biological activity, this compound is being explored as a scaffold for developing new agrochemicals. Its derivatives have been synthesized and tested for insecticidal and fungicidal activities against various pests and pathogens affecting crops .
Material Science
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has focused on synthesizing polymers containing thiazole units for applications in coatings and electronic materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes critical differences between the target compound and its analogs:
Functional Group Impact on Properties
Carboxylic Acid vs. Ester Derivatives
The target compound’s carboxylic acid group (pKa ~3–4) enhances hydrogen bonding and aqueous solubility compared to its ethyl ester analog (). The ester derivative exhibits higher lipophilicity (logP ~3.5 vs. ~2.2 for the acid), making it more membrane-permeable but requiring hydrolysis in vivo for activation .
Trifluoromethyl vs. Other Substituents
- The 4-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects, stabilizing the thiazole ring and increasing metabolic resistance compared to non-fluorinated analogs .
Amino and Sulfonamide Modifications
- The amino-substituted analog () introduces a hydrogen bond donor, improving interactions with polar residues in enzyme active sites but reducing passive diffusion .
- The sulfonamide derivative () adds a strong electron-withdrawing group, further acidifying the carboxylic acid (pKa ~1–2) and enhancing solubility in basic conditions .
Biological Activity
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, also known as 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, particularly its anticancer activity, and discusses relevant research findings.
- Molecular Formula : C12H8F3NO2S
- Molecular Weight : 287.26 g/mol
- CAS Number : 144059-86-9
- IUPAC Name : 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those containing trifluoromethyl groups. The presence of the trifluoromethyl group has been associated with enhanced biological activity due to its influence on the compound's electronic properties and lipophilicity.
-
Mechanism of Action :
- Compounds with similar structures have shown selective inhibition of Bcl-2-expressing human cancer cell lines. For instance, a study indicated that analogues exhibited sub-micromolar IC50 values against these cell lines, suggesting potent growth-inhibitory effects .
- The introduction of the trifluoromethyl group in the para position of phenolic rings has been reported to increase potency for inhibiting specific biological targets, such as reverse transcriptase .
-
Case Studies :
- A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds demonstrated moderate to high inhibitory effects, particularly against A-549 lung cancer cells .
- In another study focused on thiazole derivatives, compounds were tested against multiple cancer cell lines with varying degrees of success; certain derivatives showed promising results in enhancing cell death in cancerous cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The following factors have been identified as significant:
- Substituent Effects : The trifluoromethyl group contributes to increased hydrophobic interactions, which can enhance binding affinity to target proteins.
- Positioning of Functional Groups : Variations in the positioning of substituents on the phenyl ring can significantly affect the compound's biological activity, as seen in studies where different analogues exhibited varying levels of potency against Bcl-2 inhibitors .
Data Table: Summary of Biological Activities
| Compound | Cell Line Tested | IC50 (µM) | Comments |
|---|---|---|---|
| 5k | MDA-MB-231 | 0.31 | Potent Bcl-2 inhibitor |
| 5l | HeLa | 0.7 | Selective activity |
| 7f | A-549 | Moderate | Enhanced growth inhibition |
| Control | Jurkat | N/A | Negative control |
Q & A
Q. What are the recommended synthetic routes for 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, and what factors influence yield optimization?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted phenyl precursors and thiazole intermediates. Key steps include:
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving regioselectivity (e.g., cyclization of trifluoromethylphenyl precursors with thiazole-5-carboxylic acid derivatives) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acid catalysts (e.g., H₂SO₄) facilitate cyclization .
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity. Yield optimization depends on reaction temperature (80–120°C) and stoichiometric control of trifluoromethylphenyl reactants .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between phenyl and thiazole moieties: ~5–15°) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or biological interactions?
Methodological Answer:
- Reaction path optimization : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for synthesis routes, reducing trial-and-error experimentation .
- Docking studies : Molecular dynamics simulations evaluate binding affinities to target proteins (e.g., kinases or enzymes with hydrophobic active sites), leveraging the trifluoromethyl group’s electron-withdrawing properties .
- Solubility prediction : COSMO-RS models estimate solubility in biological buffers, guiding formulation for in vitro assays .
Q. How should researchers address discrepancies in crystallographic data between similar derivatives?
Methodological Answer: Discrepancies in bond lengths or packing motifs may arise from:
- Substituent effects : Compare with structurally analogous compounds (e.g., ethyl 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate vs. methyl-substituted thiazole derivatives ).
- Crystallization conditions : Solvent polarity (e.g., DMSO vs. ethanol) influences hydrogen bonding and π-π stacking. Repeating experiments under varied conditions (temperature, solvent) validates reproducibility .
- Data refinement : Use software like SHELXL to re-analyze diffraction data, ensuring thermal displacement parameters are accurately modeled .
Q. What strategies optimize the compound’s solubility for pharmacological assays without structural modification?
Methodological Answer:
- Salt formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies, balancing solubility and biocompatibility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
